molecular formula C17H16O4 B13763798 Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester CAS No. 55044-52-5

Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester

Cat. No.: B13763798
CAS No.: 55044-52-5
M. Wt: 284.31 g/mol
InChI Key: KUNUTDVIDIBBOU-UHFFFAOYSA-N
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Description

[4-(Methoxycarbonyl)phenyl]methyl p-toluate: is an organic compound with the molecular formula C17H16O4 . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a methoxycarbonyl group and a p-toluate moiety. This compound is used in various scientific research applications due to its distinct properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)phenyl]methyl p-toluate typically involves the esterification of 4-methylbenzoic acid with [4-(methoxycarbonyl)phenyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of [4-(Methoxycarbonyl)phenyl]methyl p-toluate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Methoxycarbonyl)phenyl]methyl p-toluate can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methylbenzoic acid derivatives.

    Reduction: Formation of [4-(hydroxymethyl)phenyl]methyl p-toluate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of esterification and transesterification reactions.

Biology:

  • Investigated for its potential biological activity and interactions with enzymes.
  • Used in the development of biochemical assays.

Medicine:

  • Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [4-(Methoxycarbonyl)phenyl]methyl p-toluate involves its interaction with various molecular targets, primarily through its ester functional group. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s methoxycarbonyl group also allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

    Methyl 4-methylbenzoate: Similar structure but lacks the methoxycarbonyl group.

    Ethyl 4-methylbenzoate: Similar ester linkage but with an ethyl group instead of a methoxycarbonyl group.

Uniqueness:

  • The presence of both methoxycarbonyl and p-toluate groups in [4-(Methoxycarbonyl)phenyl]methyl p-toluate provides unique reactivity and properties not found in simpler esters like methyl 4-methylbenzoate or ethyl 4-methylbenzoate.
  • Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.

Properties

CAS No.

55044-52-5

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

(4-methoxycarbonylphenyl)methyl 4-methylbenzoate

InChI

InChI=1S/C17H16O4/c1-12-3-7-15(8-4-12)17(19)21-11-13-5-9-14(10-6-13)16(18)20-2/h3-10H,11H2,1-2H3

InChI Key

KUNUTDVIDIBBOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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